Cas no 1019058-84-4 (tert-butyl 4-2-(4-fluorophenyl)-2-oxoethylpiperazine-1-carboxylate)

tert-butyl 4-2-(4-fluorophenyl)-2-oxoethylpiperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 4-2-(4-fluorophenyl)-2-oxoethylpiperazine-1-carboxylate
- tert-butyl 4-[2-(4-fluorophenyl)-2-oxoethyl]piperazine-1-carboxylate
- SCHEMBL17180311
- 1019058-84-4
- AKOS030219137
- tert-butyl 4-[2-(4-fluorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate
- tert-Butyl 4-(2-(4-Fluorophenyl)-2-oxoethyl)piperazine-1-carboxylate
- EN300-12457686
- XBZVOOTUCLBUEY-UHFFFAOYSA-N
-
- インチ: 1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-10-8-19(9-11-20)12-15(21)13-4-6-14(18)7-5-13/h4-7H,8-12H2,1-3H3
- InChIKey: XBZVOOTUCLBUEY-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)C(CN1CCN(C(=O)OC(C)(C)C)CC1)=O
計算された属性
- せいみつぶんしりょう: 322.16927076g/mol
- どういたいしつりょう: 322.16927076g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 420
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 49.8Ų
tert-butyl 4-2-(4-fluorophenyl)-2-oxoethylpiperazine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12457686-0.05g |
tert-butyl 4-[2-(4-fluorophenyl)-2-oxoethyl]piperazine-1-carboxylate |
1019058-84-4 | 0.05g |
$563.0 | 2023-05-24 | ||
Enamine | EN300-12457686-0.25g |
tert-butyl 4-[2-(4-fluorophenyl)-2-oxoethyl]piperazine-1-carboxylate |
1019058-84-4 | 0.25g |
$617.0 | 2023-05-24 | ||
Enamine | EN300-12457686-5.0g |
tert-butyl 4-[2-(4-fluorophenyl)-2-oxoethyl]piperazine-1-carboxylate |
1019058-84-4 | 5g |
$1945.0 | 2023-05-24 | ||
Enamine | EN300-12457686-1.0g |
tert-butyl 4-[2-(4-fluorophenyl)-2-oxoethyl]piperazine-1-carboxylate |
1019058-84-4 | 1g |
$671.0 | 2023-05-24 | ||
Enamine | EN300-12457686-0.1g |
tert-butyl 4-[2-(4-fluorophenyl)-2-oxoethyl]piperazine-1-carboxylate |
1019058-84-4 | 0.1g |
$591.0 | 2023-05-24 | ||
Enamine | EN300-12457686-100mg |
tert-butyl 4-[2-(4-fluorophenyl)-2-oxoethyl]piperazine-1-carboxylate |
1019058-84-4 | 100mg |
$741.0 | 2023-10-02 | ||
Enamine | EN300-12457686-500mg |
tert-butyl 4-[2-(4-fluorophenyl)-2-oxoethyl]piperazine-1-carboxylate |
1019058-84-4 | 500mg |
$809.0 | 2023-10-02 | ||
Enamine | EN300-12457686-2500mg |
tert-butyl 4-[2-(4-fluorophenyl)-2-oxoethyl]piperazine-1-carboxylate |
1019058-84-4 | 2500mg |
$1650.0 | 2023-10-02 | ||
Enamine | EN300-12457686-5000mg |
tert-butyl 4-[2-(4-fluorophenyl)-2-oxoethyl]piperazine-1-carboxylate |
1019058-84-4 | 5000mg |
$2443.0 | 2023-10-02 | ||
Enamine | EN300-12457686-1000mg |
tert-butyl 4-[2-(4-fluorophenyl)-2-oxoethyl]piperazine-1-carboxylate |
1019058-84-4 | 1000mg |
$842.0 | 2023-10-02 |
tert-butyl 4-2-(4-fluorophenyl)-2-oxoethylpiperazine-1-carboxylate 関連文献
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
tert-butyl 4-2-(4-fluorophenyl)-2-oxoethylpiperazine-1-carboxylateに関する追加情報
Introduction to tert-butyl 4-2-(4-fluorophenyl)-2-oxoethylpiperazine-1-carboxylate (CAS No. 1019058-84-4)
Tert-butyl 4-2-(4-fluorophenyl)-2-oxoethylpiperazine-1-carboxylate (CAS No. 1019058-84-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butyl group, a piperazine ring, and a fluoro-substituted phenyl moiety. These structural elements contribute to its potential therapeutic applications and make it an interesting subject for ongoing scientific investigation.
The tert-butyl group in the compound provides steric protection and enhances the stability of the molecule, making it more suitable for pharmaceutical formulations. The piperazine ring, a common motif in many bioactive compounds, imparts significant biological activity and can modulate interactions with various receptors and enzymes. The fluoro-substituted phenyl moiety introduces additional electronic effects that can influence the compound's pharmacokinetic properties, such as solubility, lipophilicity, and metabolic stability.
Recent studies have explored the potential of tert-butyl 4-2-(4-fluorophenyl)-2-oxoethylpiperazine-1-carboxylate in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that compounds with similar structures can act as modulators of neurotransmitter systems, particularly those involving serotonin and dopamine. These neurotransmitters play crucial roles in mood regulation, cognitive function, and motor control, making them relevant targets for the development of new drugs to treat conditions such as depression, anxiety, and Parkinson's disease.
In addition to its potential in neurological disorders, tert-butyl 4-2-(4-fluorophenyl)-2-oxoethylpiperazine-1-carboxylate has also been investigated for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including cardiovascular diseases, diabetes, and autoimmune disorders. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, suggesting its potential as a therapeutic agent in these conditions.
The pharmacokinetic profile of tert-butyl 4-2-(4-fluorophenyl)-2-oxoethylpiperazine-1-carboxylate has been another area of focus in recent research. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its use in clinical settings. Preclinical studies have shown that the compound exhibits favorable pharmacokinetic properties, with good oral bioavailability and a reasonable half-life. These characteristics make it a promising candidate for further development into a viable drug product.
Clinical trials are currently underway to evaluate the safety and efficacy of tert-butyl 4-2-(4-fluorophenyl)-2-oxoethylpiperazine-1-carboxylate in human subjects. Early results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses with minimal adverse effects. These findings are encouraging and pave the way for more advanced clinical trials to explore its therapeutic potential in specific disease indications.
In conclusion, tert-butyl 4-2-(4-fluorophenyl)-2-oxoethylpiperazine-1-carboxylate (CAS No. 1019058-84-4) represents a promising compound with diverse potential applications in medicine. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic benefits, this compound holds significant promise for advancing the treatment of various diseases.
1019058-84-4 (tert-butyl 4-2-(4-fluorophenyl)-2-oxoethylpiperazine-1-carboxylate) 関連製品
- 1860706-38-2(3-[(1-Benzylpyrrolidin-3-yl)oxy]pyridin-4-amine)
- 1807041-64-0(2-Bromo-6-ethoxytoluene)
- 2227810-92-4((2R)-2-(4-methoxy-3-nitrophenyl)oxirane)
- 1038363-71-1(1-Cyclopentyl-1H-imidazole-2-thiol)
- 23733-92-8('trans(?)-Methylkhellacton')
- 1564515-39-4((2-aminoethyl)(4-chloro-3-methylphenyl)methylmethylamine)
- 860786-84-1(8-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo1,2-aquinoxaline)
- 1289163-05-8(5-(Methylamino)-2-nitrobenzaldehyde)
- 1013792-05-6((3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopentacquinoline-8-carboxylic Acid)
- 127426-56-6((3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol)




